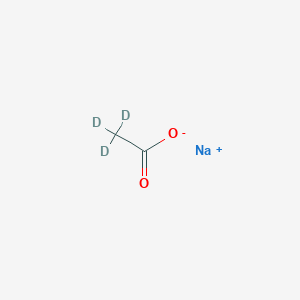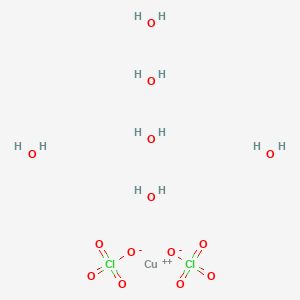
Sodium acetate-d3
Descripción general
Descripción
Sodium acetate-d3, also known as acetic-d3 acid sodium salt, is a deuterated form of sodium acetate. It is a compound where the hydrogen atoms in the methyl group of acetic acid are replaced with deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, particularly in nuclear magnetic resonance (NMR) spectroscopy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sodium acetate-d3 is typically synthesized by reacting deuterated acetic acid (CD3COOH) with sodium carbonate (Na2CO3). The reaction produces sodium hydrogen di(2H3)acetate and carbon dioxide (CO2) as a byproduct . The reaction can be represented as:
CD3COOH+Na2CO3→CD3COONa+CO2+H2O
Industrial Production Methods
In an industrial setting, the production of sodium hydrogen di(2H3)acetate follows a similar route but on a larger scale. The process involves the careful control of reaction conditions such as temperature and pressure to ensure high yield and purity. The deuterated acetic acid is typically obtained through the exchange of hydrogen atoms with deuterium in the presence of a catalyst.
Análisis De Reacciones Químicas
Types of Reactions
Sodium acetate-d3 undergoes various chemical reactions, including:
Substitution Reactions: It can react with alkyl halides to form esters. For example, with bromoethane, it forms ethyl acetate-d3.
Decarboxylation: Under high-temperature conditions, it can undergo decarboxylation to produce methane-d3 and sodium carbonate.
Common Reagents and Conditions
Alkyl Halides: Used in esterification reactions.
Sodium Hydroxide: Used in decarboxylation reactions.
Major Products
Esters: Such as ethyl acetate-d3.
Methane-d3: Produced from decarboxylation.
Aplicaciones Científicas De Investigación
Sodium acetate-d3 is widely used in scientific research, particularly in:
NMR Spectroscopy: Due to the presence of deuterium, it is used as a standard or solvent in NMR spectroscopy to study molecular structures and dynamics.
Isotope Labeling: Used in metabolic studies to trace the pathways of acetate in biological systems.
Chemical Synthesis: Acts as a reagent in the synthesis of deuterated compounds, which are valuable in various research fields.
Mecanismo De Acción
The mechanism of action of sodium hydrogen di(2H3)acetate primarily involves its role as a deuterated compound. In NMR spectroscopy, the presence of deuterium provides a distinct signal that helps in the detailed analysis of molecular structures. In metabolic studies, it acts as a tracer, allowing researchers to follow the metabolic pathways of acetate in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
Sodium Acetate: The non-deuterated form, commonly used in various chemical reactions and as a buffer.
Sodium Diacetate: A compound with similar antimicrobial properties, used in food preservation.
Uniqueness
Sodium acetate-d3 is unique due to the presence of deuterium, which makes it particularly valuable in NMR spectroscopy and isotope labeling studies. Its deuterated nature allows for more precise and detailed analysis compared to its non-deuterated counterparts .
Conclusion
This compound is a versatile compound with significant applications in scientific research. Its unique properties, particularly the presence of deuterium, make it an invaluable tool in NMR spectroscopy, isotope labeling, and chemical synthesis. Understanding its preparation methods, chemical reactions, and applications can provide deeper insights into its role in various research fields.
Propiedades
IUPAC Name |
sodium;2,2,2-trideuterioacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2.Na/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1/i1D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMHLLURERBWHNL-NIIDSAIPSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60192490 | |
| Record name | Sodium hydrogen di(2H3)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60192490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39230-37-0 | |
| Record name | Sodium hydrogen di(2H3)acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039230370 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium hydrogen di(2H3)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60192490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium hydrogen di[2H3]acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.406 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















